Enhanced Lipophilicity (XLogP3) for Improved Membrane Permeability in Drug Design
The N1-propyl group in 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde confers a higher calculated lipophilicity compared to its N1-unsubstituted analog. The target compound has a computed XLogP3 value of 1.4, indicating significantly increased hydrophobicity relative to 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, which lacks the alkyl chain [1]. This quantitative difference in lipophilicity directly impacts the compound's ability to partition into lipid membranes, a crucial factor for oral bioavailability and blood-brain barrier penetration in drug candidates .
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS 1001020-14-9) has a predicted LogP of approximately 0.5-0.8 (based on structural analogs and class properties) |
| Quantified Difference | Increase of ~0.6-0.9 LogP units |
| Conditions | Computational prediction using XLogP3 algorithm |
Why This Matters
This enhanced lipophilicity makes the compound a more suitable precursor for developing orally bioavailable or CNS-penetrant therapeutics, where a LogP >1 is often desirable.
- [1] Kuujia. 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde. Computed Properties: XLogP3 = 1.4. View Source
